Butrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

MRI Contrast Agent

Butrol, also known by its generic name gadopentetate dimeglumine, is a widely used contrast agent in Magnetic Resonance Imaging (MRI) []. MRI scans utilize magnetic fields and radio waves to create detailed images of organs, tissues, and bones within the body. Contrast agents, like Butrol, are injected into the bloodstream and help improve the visibility of specific structures by altering their magnetic properties []. In scientific research, Butrol plays a crucial role in obtaining high-quality MRI images for various purposes, including:

- Tumor Detection and Characterization: By enhancing the contrast between healthy and diseased tissues, Butrol allows researchers to detect tumors more effectively and differentiate between different types of tumors []. This information is vital for early diagnosis, treatment planning, and monitoring tumor response to therapy.

- Brain Imaging: Butrol facilitates detailed visualization of brain structures, enabling researchers to study neurological disorders like Alzheimer's disease, multiple sclerosis, and stroke []. It helps identify lesions, assess disease progression, and evaluate the effectiveness of potential treatments.

- Angiography: By enhancing blood flow visualization, Butrol is used in research angiography to assess blood vessel health, identify blockages, and diagnose vascular diseases []. This information is crucial for understanding cardiovascular health and developing new treatment strategies.

Research on Safety and Efficacy

While Butrol is a valuable tool in scientific research, ongoing research is focused on:

- Optimizing Dosing Regimens: Researchers are investigating the most effective and safe dosing regimens for Butrol to achieve optimal image quality while minimizing potential side effects [].

- Developing Alternatives: Research is underway to develop safer and more specific contrast agents that offer better contrast enhancement and potentially avoid the use of gadolinium, a component of Butrol that has raised some safety concerns [].

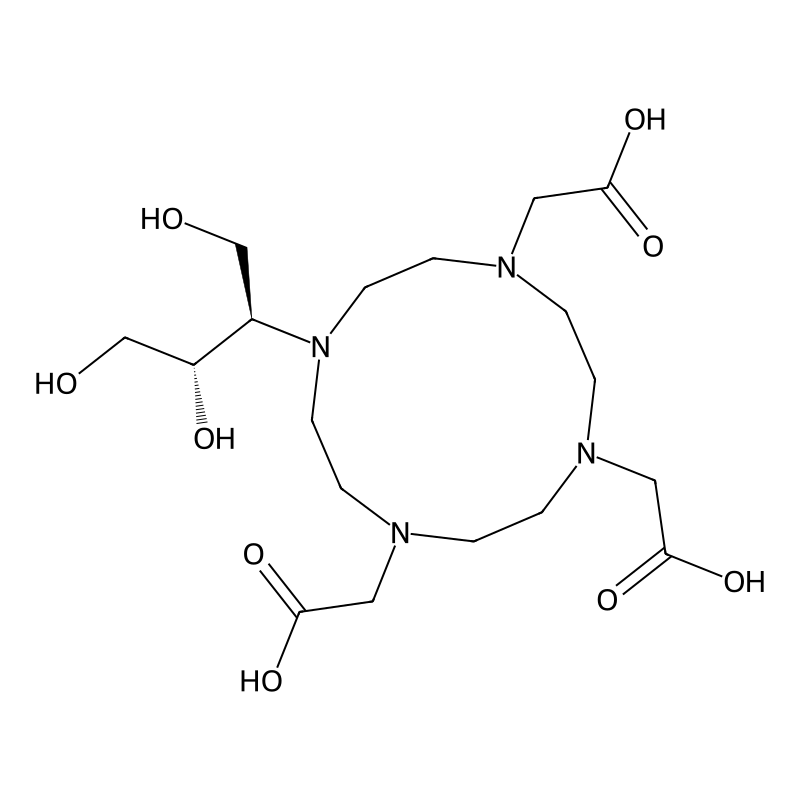

Butrol is a chemical compound with the molecular formula C18H34N4O9. It is classified as a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid. This compound is primarily utilized in the medical field, particularly in imaging techniques as a contrast agent. Its structure includes multiple functional groups that enhance its solubility and ability to chelate metals, making it suitable for various applications in diagnostic imaging and therapeutic contexts .

The synthesis of butrol typically involves several steps:

- Starting Material Preparation: The process begins with high-purity precursor compounds.

- Acid Hydrolysis: The precursor undergoes acid hydrolysis using dilute hydrochloric or sulfuric acid at temperatures ranging from 50 to 70 degrees Celsius to yield butrol in high purity (90% or more) through purification techniques such as resin filtration and crystallization .

- Final Isolation: The product is isolated and purified further using solvents like methanol or acetone.

This method ensures that the final product meets the necessary purity standards for medical applications.

Butrol's primary applications include:

- Medical Imaging: It is mainly used as a contrast agent in magnetic resonance imaging (MRI), enhancing the visibility of vascular structures.

- Therapeutic Uses: Due to its chelating properties, butrol may be explored for therapeutic applications involving metal ion detoxification.

- Research: It serves as a model compound in studies related to coordination chemistry and drug development .

Studies on the interactions of butrol primarily focus on its binding affinity with various metal ions. These interactions are crucial for its effectiveness as a contrast agent in imaging techniques. The compound's ability to form stable complexes with metals like gadolinium enhances its utility in medical diagnostics. Additionally, research indicates that butrol may interact with biological systems, necessitating further investigation into its safety profile and potential side effects .

Butrol shares structural similarities with several other compounds used in medical and chemical applications. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Gadobutrol | C18H34GdN4O9 | A gadolinium-based contrast agent for MRI; contains gadolinium instead of calcium. |

| DTPA | C14H22N4O10 | A widely used chelating agent; less selective than butrol for specific metal ions. |

| EDTA | C10H16N2O8 | A common chelator; used for heavy metal detoxification; less complex structure than butrol. |

Butrol's unique tetraazacyclododecane framework allows for specific interactions with calcium ions, distinguishing it from other chelators like ethylenediaminetetraacetic acid and diethylenetriaminepentaacetic acid, which have broader binding profiles but lack the specificity provided by butrol's structure .